
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of compounds that have been explored for their antimicrobial, anti-HIV, and enzyme inhibition activities. The structural motif of benzylsulfonyl piperidine is common in various synthesized derivatives showing significant bioactivity, including potential antimicrobial properties against pathogens affecting tomato plants and inhibitory effects on enzymes like acetylcholinesterase (AChE), which is targeted for Alzheimer's disease treatment.
Synthesis Analysis
The synthesis of related compounds involves the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. These processes are characterized by spectroscopic techniques such as 1H-NMR and IR, and elemental analysis (Vinaya et al., 2009).
Molecular Structure Analysis
X-ray crystallography studies on similar compounds reveal that the piperidine ring often adopts a chair conformation. The geometry around the sulfone group is typically distorted tetrahedral. These structural details are crucial for understanding the compound's interactions and reactivity (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The reactivity of such compounds includes their ability to undergo various chemical reactions tailored towards creating derivatives with enhanced biological activities. For instance, the sulfonamide group is a key functional group that can be manipulated to generate derivatives with potent antimicrobial activities (Khalid et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of compounds related to "1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one" involves complex chemical reactions, aiming to explore their potential applications in medicinal chemistry. For instance, a study detailed the synthesis and antimicrobial activity of benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, showcasing their potential as antimicrobial agents against various pathogens of tomato plants, indicating the compound's relevance in agrochemical research (Vinaya et al., 2009). Another research focused on the synthesis and crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, furthering the understanding of the compound's structural characteristics through X-ray crystallography (Benakaprasad et al., 2007).
Biological Activities and Pharmacological Properties
The compound and its derivatives have been evaluated for various biological activities. For example, benzamide derivatives with a benzylsulfonyl group showed potential as selective serotonin 4 receptor agonists, indicating their potential in developing prokinetic agents with reduced side effects (Sonda et al., 2004). Another study synthesized sulfonyl hydrazones with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity, demonstrating the compound's relevance in researching neuroprotective agents (Karaman et al., 2016).
Material Science and Organic Synthesis
Research also extends into material science and organic synthesis, where derivatives of "1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one" have been used as intermediates or catalysts in the synthesis of complex organic compounds. For instance, polymer-bound benzylsulfonyl derivatives have been utilized for the solid-phase synthesis of substituted piperidin-4-one derivatives, showcasing the compound's utility in facilitating heterocyclization reactions (Barco et al., 1998).
Propriétés
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO3S/c22-19-7-4-8-20(23)18(19)9-10-21(25)24-13-11-17(12-14-24)28(26,27)15-16-5-2-1-3-6-16/h1-8,17H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFSWINMDKRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)
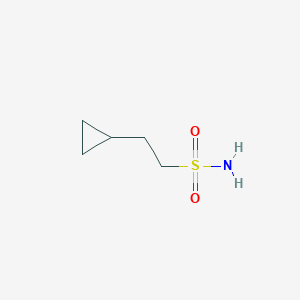


![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)
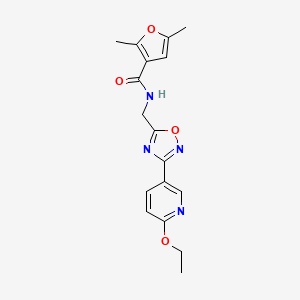
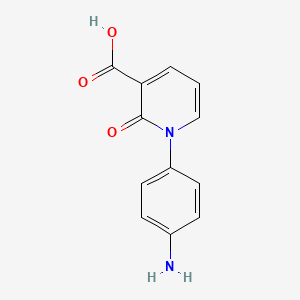
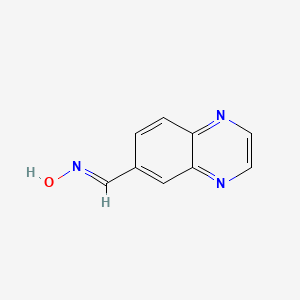
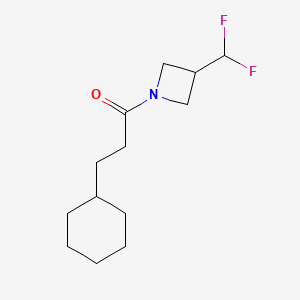

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)
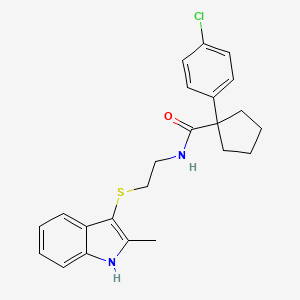
![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)
![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)